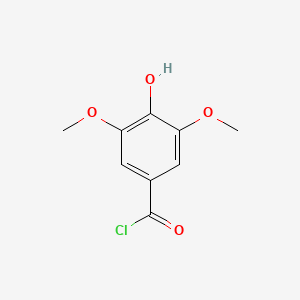

4-Hydroxy-3,5-dimethoxybenzoyl chloride

Description

Properties

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMFVBABPYFGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-60-9 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride can be synthesized through the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Hydroxy-3,5-dimethoxybenzoic acid+SOCl2→4-Hydroxy-3,5-dimethoxybenzoyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield hydroquinones.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of Lewis acids like aluminum chloride (AlCl3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.

Scientific Research Applications

4-Hydroxy-3,5-dimethoxybenzoyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and methoxy groups influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of 4-hydroxy-3,5-dimethoxybenzoyl chloride are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Reactivity and Stability

- Electrophilicity: The electron-withdrawing -COCl group makes all analogs reactive toward nucleophiles. However, substituents modulate reactivity: 4-Hydroxy-3,5-dimethoxy: The phenolic -OH can participate in hydrogen bonding, reducing electrophilicity compared to halogenated analogs . 4-Acetoxy-3,5-dimethoxy: Acetylation blocks hydrogen bonding, increasing stability in non-polar solvents . 3,5-Difluoro-4-methyl: Fluorine atoms enhance electrophilicity, accelerating reactions with amines or alcohols .

- The target compound’s lack of electron-withdrawing groups likely reduces enzyme affinity compared to chlorinated analogs .

Analytical Characterization

- HPLC Analysis: this compound: Requires reverse-phase methods with phosphate buffer-methanol-acetonitrile gradients (e.g., Newcrom R1 column) . 4-Acetoxy-3,5-dimethoxybenzoyl chloride: Elutes later due to increased hydrophobicity; detectable at 280 nm .

Collision Cross-Section (CCS) : The target compound’s CCS for [M+H]+ is 140.1 Ų, lower than larger analogs like 4-acetoxy derivatives, reflecting differences in molecular volume .

Biological Activity

4-Hydroxy-3,5-dimethoxybenzoyl chloride (C9H9ClO4) is a synthetic compound derived from syringic acid, characterized by its unique chemical structure that includes hydroxyl and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article reviews the biological activity of this compound, supported by case studies and research findings.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against dengue virus (DENV). In a study conducted by Lee et al. (2017), this compound was evaluated for its ability to inhibit DENV replication. The results demonstrated that it acts as a novel inhibitor of the RNA-dependent RNA polymerase (RdRp) of DENV, showing significant antiviral activity in vitro and in vivo.

Key Findings

- Inhibition Mechanism : The compound targets the DENV NS5 RdRp, which is essential for viral replication and is structurally conserved across DENV serotypes, making it a promising target for drug development .

- Synergistic Effects : When combined with other compounds targeting different viral proteins, such as NS3 protease, it exhibited synergistic effects that enhanced its antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In research by Zhang et al. (2023), the compound was included in a library of sulfonamide derivatives screened for cytotoxicity against various cancer cell lines.

Case Study Overview

- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines.

- Results : It demonstrated moderate to potent anticancer activity with varying IC50 values across different cell lines. For example:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of hydroxyl and methoxy groups significantly influences its interaction with biological targets.

Table: Structure-Activity Relationship Insights

| Compound | Functional Groups | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Hydroxyl, Methoxy | Antiviral | N/A |

| Sulfonamide Derivative | Sulfonamide | Anticancer | Varies by cell line |

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-3,5-dimethoxybenzoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via acylation of 4-hydroxy-3,5-dimethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Key steps include:

- Reagent Selection : Use SOCl₂ for high reactivity under reflux conditions (60–80°C) in anhydrous dichloromethane .

- Base Addition : Add catalytic triethylamine (Et₃N) to neutralize HCl byproducts and accelerate the reaction .

- Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Look for characteristic signals:

- HPLC : Use a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) for retention time ~8.2 min .

Advanced Research Questions

Q. How does steric hindrance from methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: The 3,5-dimethoxy groups create steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Mitigation strategies include:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control : Conduct reactions at elevated temperatures (50–70°C) to overcome activation barriers .

- Base Optimization : Employ weaker bases (e.g., pyridine) to minimize side reactions while maintaining reaction rates .

Q. What analytical challenges arise in quantifying hydrolytic degradation products of this compound, and how can they be resolved?

Methodological Answer: Hydrolysis yields 4-hydroxy-3,5-dimethoxybenzoic acid and HCl. Key challenges include:

- Degradation Kinetics : Use real-time HPLC-MS to monitor hydrolysis under varying pH (acidic vs. basic conditions). At pH > 9, hydrolysis accelerates due to OH⁻ nucleophilicity .

- Quantification : Employ internal standards (e.g., deuterated benzoic acid analogs) to correct for matrix effects in LC-MS .

Q. How can Friedel-Crafts acylation be adapted to incorporate this compound into aromatic systems with electron-deficient rings?

Methodological Answer: Electron-deficient aromatics (e.g., nitrobenzene) require:

- Catalyst Enhancement : Use stronger Lewis acids (e.g., FeCl₃ or AlCl₃) at 0.5–1.0 eq. to activate the acyl chloride.

- Solvent Polarity : Increase solvent polarity (e.g., nitromethane) to stabilize charged intermediates.

- Reaction Monitoring : Track acylation via FT-IR (disappearance of C=O stretch at ~1770 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.